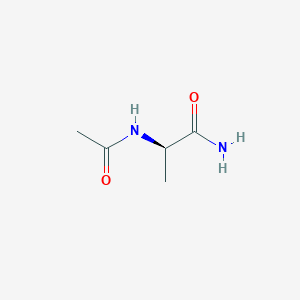

N-alpha-Acetyl-D-alaninamide

CAS No.:

Cat. No.: VC3295543

Molecular Formula: C5H10N2O2

Molecular Weight: 130.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10N2O2 |

|---|---|

| Molecular Weight | 130.15 g/mol |

| IUPAC Name | (2R)-2-acetamidopropanamide |

| Standard InChI | InChI=1S/C5H10N2O2/c1-3(5(6)9)7-4(2)8/h3H,1-2H3,(H2,6,9)(H,7,8)/t3-/m1/s1 |

| Standard InChI Key | DVOVBGJJSFSOPZ-GSVOUGTGSA-N |

| Isomeric SMILES | C[C@H](C(=O)N)NC(=O)C |

| Canonical SMILES | CC(C(=O)N)NC(=O)C |

Introduction

Chemical Structure and Properties

Molecular Identity and Classification

N-alpha-Acetyl-D-alaninamide belongs to the class of N-acylated amino acid derivatives. It is specifically the amide form of N-acetyl-D-alanine, where the carboxylic acid group is replaced with an amide group. The "alpha" designation indicates that the acetyl group is attached to the alpha-amino group of D-alanine . Unlike its acid counterpart (N-Acetyl-D-alanine), which has been more extensively documented, the amide form has distinct chemical properties and potentially different biological behaviors.

Physical and Chemical Properties

Based on structural analysis and comparison with related compounds, N-alpha-Acetyl-D-alaninamide has the following properties:

| Property | Value |

|---|---|

| Chemical Formula | C₅H₁₀N₂O₂ |

| CAS Number | 71806-49-0 |

| Synonyms | N-(Acetyl)-D-alaninamide, Propanamide, 2-(acetylamino)-, (R)- (9CI) |

| Stereochemistry | Contains one defined stereocenter (R-configuration) |

| Appearance | Typically a white solid (inferred from similar compounds) |

The compound differs from N-Acetyl-D-alanine (C₅H₉NO₃) by having an amide group rather than a carboxylic acid group . This substitution likely affects its solubility, pKa, and interaction with biological systems.

Nomenclature and Structural Identification

Naming Conventions

The compound can be referred to through several systematic and traditional naming approaches:

-

N-alpha-Acetyl-D-alaninamide (primary name)

-

(R)-2-(acetylamino)propanamide (systematic name)

The presence of multiple naming conventions reflects the compound's position at the intersection of amino acid chemistry and organic amide chemistry.

Biochemical Significance and Metabolism

Relationship to N-acylated Amino Acids

N-alpha-Acetyl-D-alaninamide belongs to the broader family of N-acylated amino acids. N-acylated amino acids are compounds containing an amino acid which bears an acyl group at its terminal nitrogen atom . The metabolic fate of these compounds often involves specific enzymatic pathways that vary based on the particular amino acid and acyl group involved.

Enzymatic Pathways

N-acetyltransferases are known to catalyze the acetylation of amino acids, including the reaction:

acetyl-CoA + a D-amino acid → CoA + an N-acetyl-D-amino acid

Specifically, enzymes like N-acetyltransferase HPA3 have been identified in organisms such as Saccharomyces cerevisiae that can generate N-acetylated D-amino acids . The subsequent conversion to the amide form might involve additional enzymatic pathways that are less well-characterized.

Research Applications and Comparative Studies

Comparative Analysis with Related Compounds

A comparative analysis between N-alpha-Acetyl-D-alaninamide and related compounds reveals important structural and potential functional distinctions:

This comparison highlights how subtle changes in structure can potentially impact biological function and research applications.

Analytical Methods and Detection

Identification Methods

Analytical methods commonly employed for similar N-acetylated amino acids would likely be applicable to N-alpha-Acetyl-D-alaninamide, including:

-

High-performance liquid chromatography (HPLC)

-

Mass spectrometry (MS), particularly for detection in biological samples

-

Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

-

Infrared spectroscopy for functional group identification

Quantification in Biological Samples

While specific quantification methods for N-alpha-Acetyl-D-alaninamide are not directly addressed in the available research, approaches used for related compounds provide valuable reference points. For instance, research has reported quantification methods for various N-acylated amino acids in human blood and other biological samples . Such methods typically involve:

-

Sample extraction and preparation

-

Chromatographic separation

-

Mass spectrometric detection and quantification

-

Calibration against standards for accurate measurement

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume